tricyclo[8.6.0.02,9]hexadecane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18208-94-1 |
|---|---|
Molecular Formula |
C16H28 |
Molecular Weight |
220.39 g/mol |
IUPAC Name |
tricyclo[8.6.0.02,9]hexadecane |
InChI |
InChI=1S/C16H28/c1-2-6-10-14-13(9-5-1)15-11-7-3-4-8-12-16(14)15/h13-16H,1-12H2 |
InChI Key |
VJCXJWHLSRMECV-UHFFFAOYSA-N |
SMILES |
C1CCCC2C(CC1)C3C2CCCCCC3 |
Canonical SMILES |
C1CCCC2C(CC1)C3C2CCCCCC3 |
Synonyms |
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene |
Origin of Product |
United States |
Systematic Nomenclature and Structural Representations of Tricyclic Hexadecanes
The systematic naming of polycyclic compounds follows a well-defined set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). Tricyclo[8.6.0.02,9]hexadecane is a saturated tricyclic hydrocarbon containing a total of 16 carbon atoms. The name itself provides a blueprint for its structure.
The prefix "tricyclo" indicates the presence of three fused rings. The numbers within the brackets, [8.6.0.02,9], describe the connectivity of the carbon atoms. This nomenclature reveals that the structure is built upon a bicyclic system, which is then further bridged to create the third ring.
The structure of this compound is characterized by the fusion of a cyclooctane (B165968) ring and a cyclobutane (B1203170) ring. This fusion creates a unique and rigid three-dimensional scaffold. The superscripts in the nomenclature, 2,9, specify the attachment points of the third bond that closes the third ring.
Due to the fused nature of the rings, several stereoisomers of this compound are possible, arising from the different ways the rings can be joined in space (cis- or trans-fusions). The specific stereochemistry of a particular isomer would be denoted by appropriate prefixes such as cis and trans in its full systematic name. The conformational analysis of this system is complex, dictated by the inherent preferences of the cyclooctane and cyclobutane rings. The cyclooctane ring can adopt several conformations, such as the boat-chair and twist-boat, while the cyclobutane ring is typically puckered to relieve angular strain. The fusion of these rings restricts their conformational freedom and results in a relatively rigid molecular framework.
Interactive Table: Structural Features of this compound
| Feature | Description |
| Molecular Formula | C16H28 |
| Molar Mass | 220.40 g/mol |
| Systematic Name | This compound |
| Ring System | Fused cyclooctane and cyclobutane |
| Key Structural Motif | Bicyclo[6.2.0]decane core |
Historical Context of Polycyclic Hydrocarbon Synthesis and Investigation
The synthesis of polycyclic hydrocarbons has a rich history, driven by the desire to create complex molecular architectures and to understand the relationship between structure and reactivity. Early efforts in this field were often characterized by harsh reaction conditions and low yields. However, these pioneering studies laid the groundwork for the development of more sophisticated and efficient synthetic methodologies.
The construction of fused ring systems, particularly those containing strained rings like cyclobutane (B1203170), posed a significant challenge to early organic chemists. The development of cycloaddition reactions, such as the [2+2] photocycloaddition, provided a powerful tool for the synthesis of four-membered rings. These reactions involve the union of two unsaturated molecules to form a cyclic product and have been instrumental in the construction of complex polycyclic frameworks.
In the mid-20th century, the development of new reagents and catalytic systems revolutionized the synthesis of polycyclic compounds. Transition metal-catalyzed reactions, for instance, offered milder conditions and greater control over stereochemistry. These advancements made it possible to synthesize a wide array of complex polycyclic hydrocarbons with greater efficiency and selectivity.
The investigation of saturated polycyclic hydrocarbons, like tricyclo[8.6.0.02,9]hexadecane, has been driven by an interest in their unique three-dimensional structures and the conformational constraints imposed by their fused ring systems. The study of these molecules has contributed to a deeper understanding of strain theory and the reactivity of bridged and fused bicyclic systems. While the specific synthesis of this compound is not widely documented in early literature, the foundational methods for constructing its core bicyclo[6.2.0]decane skeleton were established during this period of rapid advancement in synthetic organic chemistry.
Significance of the Tricyclo 8.6.0.02,9 Hexadecane Scaffold in Organic Chemistry
Strategic Cyclization Approaches for the Tricyclic Skeleton
The formation of the this compound core hinges on the effective construction of the fused eight- and ten-membered rings. Both intramolecular and intermolecular strategies can be envisioned for this purpose, each with its own set of advantages and challenges.
Intramolecular Cyclization Pathways from Precursors
Intramolecular cyclization is a powerful strategy for the formation of medium-sized rings, as it can overcome the unfavorable entropic factors associated with bringing two reactive ends of a long linear precursor together. For the synthesis of the this compound skeleton, a key approach would involve the cyclization of a suitably functionalized bicyclo[8.6.0]hexadecane precursor.
One potential pathway involves an intramolecular aldol condensation of a macrocyclic diketone. For instance, a 1,6-diketone embedded within a bicyclo[8.6.0]hexadecane framework could undergo base- or acid-catalyzed cyclization to forge the final C2-C9 bond, thus completing the tricyclic system. The success of such a strategy would heavily depend on the conformational preferences of the macrocyclic precursor, which must favor a geometry that brings the reactive centers into proximity.
Another plausible intramolecular approach is the Thorpe-Ziegler reaction, involving the cyclization of a dinitrile. A precursor containing two nitrile groups at appropriate positions on the bicyclo[8.6.0]hexadecane skeleton could be induced to cyclize in the presence of a strong base, forming a β-enaminonitrile, which can then be hydrolyzed to the corresponding ketone.
Radical cyclizations also offer a viable route. A precursor with a radical precursor (e.g., a halide) and a radical acceptor (e.g., an alkene or alkyne) positioned strategically on the bicyclo[8.6.0]hexadecane core could be cyclized using radical initiators like tributyltin hydride. The regioselectivity of the radical addition would be crucial for the successful formation of the desired tricyclic skeleton.
| Intramolecular Cyclization Strategy | Precursor Type | Key Reagents/Conditions | Potential Challenges |
| Aldol Condensation | Macrocyclic Diketone | Acid or Base Catalyst | Control of regioselectivity and stereoselectivity, conformational constraints of the macrocycle. |
| Thorpe-Ziegler Reaction | Macrocyclic Dinitrile | Strong Base (e.g., Sodium ethoxide) | Availability of dinitrile precursors, harsh reaction conditions. |
| Radical Cyclization | Precursor with radical initiator and acceptor | Tributyltin hydride, AIBN | Control of regioselectivity, potential for undesired side reactions. |
Intermolecular Cycloaddition Reactions (e.g., [2+2] Cycloadditions)
Intermolecular cycloaddition reactions provide a convergent approach to the construction of cyclic systems. While less common for the direct formation of large fused rings, certain cycloadditions can be employed to build up the carbocyclic framework in a stepwise manner.
Photochemical [2+2] cycloadditions are particularly useful for the synthesis of strained four-membered rings, which can then be subjected to ring-opening or rearrangement reactions to access larger ring systems. For the synthesis of a this compound analog, one could envision an intramolecular [2+2] photocycloaddition of a diene tethered to a cyclooctene (B146475) or cyclodecene ring. Subsequent cleavage of the resulting cyclobutane (B1203170) ring could then lead to the desired fused bicyclic system.
Transition metal-catalyzed cycloadditions, such as [4+4] and [4+2+2] reactions, are powerful methods for the synthesis of eight-membered rings. For instance, a nickel-catalyzed [4+4] cycloaddition of a bis-diene precursor could be employed to construct the cyclooctane (B165968) portion of the tricyclic system. Subsequent annulation strategies could then be used to build the cyclodecane ring.
| Intermolecular Cycloaddition Strategy | Reactant Types | Key Reagents/Conditions | Resulting Ring System |
| [2+2] Photocycloaddition | Alkene, Alkene | UV light | Cyclobutane |
| [4+4] Cycloaddition | Diene, Diene | Nickel catalyst | Cyclooctadiene |
| [4+2+2] Cycloaddition | Diene, Alkyne, Alkene | Rhodium or Cobalt catalyst | Fused eight-membered ring |
Diastereoselective and Enantioselective Synthesis of this compound Isomers
The complex three-dimensional structure of this compound gives rise to a multitude of possible stereoisomers. The control of stereochemistry during the synthesis is therefore of paramount importance.
Diastereoselective Synthesis:
Diastereoselectivity can often be achieved by employing substrate-controlled reactions, where the existing stereocenters in a chiral precursor direct the stereochemical outcome of subsequent transformations. For example, in an intramolecular cyclization, the conformation of the starting material, dictated by its stereochemistry, can favor the formation of one diastereomer over others. The use of chiral auxiliaries attached to the precursor can also effectively control diastereoselectivity, with the auxiliary being removed after the desired stereochemistry has been established.
Enantioselective Synthesis:
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is typically achieved through the use of chiral catalysts or chiral reagents. For instance, transition metal catalysts bearing chiral ligands can catalyze cycloaddition or cyclization reactions to produce the tricyclic skeleton with high enantiomeric excess. Organocatalysis, using small chiral organic molecules as catalysts, has also emerged as a powerful tool for enantioselective synthesis and could be applied to key bond-forming reactions in the synthesis of this compound.
| Stereocontrol Strategy | Methodology | Key Features |
| Diastereoselective | Substrate Control | Existing stereocenters direct the formation of new stereocenters. |
| Chiral Auxiliaries | A temporary chiral group guides the stereochemical outcome. | |
| Enantioselective | Chiral Catalysts | Transition metal complexes with chiral ligands or chiral organocatalysts are used in substoichiometric amounts. |
| Chiral Reagents | Stoichiometric amounts of a chiral reagent are used to induce stereoselectivity. |
Transition Metal-Catalyzed Synthetic Routes to Tricyclic Structures
Transition metal catalysis offers a diverse and powerful toolkit for the construction of complex carbocyclic frameworks. Various transition metals, including palladium, rhodium, nickel, and gold, can catalyze a wide range of transformations that could be applied to the synthesis of this compound.
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are invaluable for the formation of carbon-carbon bonds. An intramolecular Heck reaction, for instance, could be used to close one of the large rings of the tricyclic system. Rhodium-catalyzed C-H activation and annulation reactions provide a direct and atom-economical way to construct fused ring systems.
Nickel-catalyzed cycloadditions, as mentioned earlier, are particularly effective for the synthesis of eight-membered rings. Gold-catalyzed cyclizations of enynes have also emerged as a mild and efficient method for the formation of various carbocycles and could be adapted for the construction of the this compound skeleton.
| Transition Metal | Catalyzed Reaction Type | Application in Tricyclic Synthesis |
| Palladium | Intramolecular Heck Reaction | Ring closure to form cyclooctane or cyclodecane ring. |
| Rhodium | C-H Activation/Annulation | Direct formation of fused ring systems. |
| Nickel | [4+4] Cycloaddition | Construction of the eight-membered ring. |
| Gold | Enyne Cyclization | Formation of carbocyclic rings under mild conditions. |
Chemo- and Regioselective Annulation Strategies
Annulation strategies involve the formation of a new ring onto an existing one. For the synthesis of this compound, chemo- and regioselective annulation would be critical for building the fused ring system in a controlled manner.
A Robinson annulation, a classic method for the formation of a six-membered ring, could potentially be adapted for the construction of larger rings by using appropriately designed Michael acceptors and enolates. However, controlling the regioselectivity of the initial Michael addition and the subsequent aldol condensation in the context of a large, flexible ring system would be a significant challenge.
Modern annulation strategies often employ transition metal catalysis to achieve high levels of chemo- and regioselectivity. For example, a palladium-catalyzed [3+2] or [4+3] annulation could be used to construct one of the rings of the tricyclic system onto a pre-existing carbocycle. The choice of ligands on the metal center can play a crucial role in controlling the regiochemical outcome of the reaction.
Radical-based annulation strategies also offer a powerful approach. The generation of a radical at a specific position on a precursor molecule can initiate a cascade of reactions, including cyclization and further bond formation, to build up the fused ring system in a highly controlled manner.
| Annulation Strategy | Key Transformation | Control Elements |
| Modified Robinson Annulation | Michael Addition followed by Aldol Condensation | Substrate structure, reaction conditions. |
| Transition Metal-Catalyzed Annulation | Cycloaddition of a bifunctional reagent | Metal catalyst, ligands. |
| Radical Annulation | Radical cascade cyclization | Position of radical precursor and acceptor. |
Pericyclic and Rearrangement Reactions within the Tricyclic Framework
Detailed studies focusing specifically on the pericyclic and rearrangement reactions of the saturated this compound core are not extensively documented in the reviewed literature.
While acid-catalyzed rearrangements are a common feature in polycyclic hydrocarbon chemistry, leading to more stable isomers through carbocationic intermediates, specific studies on the acid-catalyzed rearrangements of this compound have not been detailed in the available research. msu.edu For context, in other complex systems like terpenes, acid catalysis can induce remarkable rearrangements, including transannular bond formation. msu.edu Similarly, theoretical studies on different molecules have shown that acid-catalyzed rearrangements can proceed through protonation followed by homolytic dissociation to generate radical cation complexes. rsc.org
Investigations of Transannular Interactions and Hydrogen Bonding
Investigations into the specific intramolecular interactions of the this compound framework are limited. However, some insights can be gleaned from studies on its derivatives.
In the perhydro derivative, cis,syn,cis-tricyclo[8.6.0.02,9]hexadecane, the crystal structure indicates the potential for transannular interactions, with a notable mention of the involvement of the less acidic cyclobutane hydrogen atoms. ias.ac.in
Studies on a diene derivative, tricyclo[8.6.0.02,9]hexadeca-3,15-diene, have explored its intermolecular interactions. medicine.dp.uamedicine.dp.uaresearchgate.net This compound has been identified as a potential inhibitor of the α-glucosidase enzyme, a target in the management of type 2 diabetes. medicine.dp.uamedicine.dp.uaresearchgate.netresearchgate.net Molecular docking studies have been employed to understand the binding mechanism. medicine.dp.uamedicine.dp.uaresearchgate.net
The binding affinity of tricyclo[8.6.0.02,9]hexadeca-3,15-diene to α-glucosidase was determined to be -5.7 kcal/mol. medicine.dp.ua This interaction is stabilized by alkyl bonds between the cyclooctane ring of the ligand and amino acid residues of the enzyme, specifically TYR158, PHE178, TYR72, and VAL216. medicine.dp.ua A lower binding affinity value suggests a more stable interaction and a greater potential for enzyme inhibition. medicine.dp.uamedicine.dp.uaresearchgate.net
Table 1: Binding Affinity of Tricyclo[8.6.0.02,9]hexadeca-3,15-diene with α-Glucosidase
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Interacting Residues |
| Tricyclo[8.6.0.02,9]hexadeca-3,15-diene | α-Glucosidase | -5.7 | TYR158, PHE178, TYR72, VAL216 |
Mechanistic Studies of Functional Group Interconversion on the this compound Core
Detailed mechanistic studies concerning the interconversion of functional groups attached to the this compound core are not described in the currently available scientific literature.
Computational and Theoretical Chemistry of Tricyclo 8.6.0.02,9 Hexadecane
Quantum Chemical Calculations of Electronic Structure and Bonding
Detailed quantum chemical calculations specifically elucidating the electronic structure and bonding of tricyclo[8.6.0.0²,⁹]hexadecane are not extensively reported in the reviewed scientific literature. Such calculations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine molecular orbital energies, electron density distribution, and the nature of the chemical bonds within the intricate tricyclic framework. This information is fundamental to understanding the molecule's intrinsic properties and reactivity.
Molecular Mechanics and Conformational Analysis
A comprehensive molecular mechanics and conformational analysis of tricyclo[8.6.0.0²,⁹]hexadecane has not been detailed in the available research. This type of analysis would employ force fields to calculate the potential energy of different spatial arrangements (conformers) of the molecule. Identifying the lowest energy conformers is crucial for understanding the compound's three-dimensional structure and how it might interact with other molecules.
Prediction and Validation of Reaction Pathways and Transition States
The prediction and validation of reaction pathways and transition states for tricyclo[8.6.0.0²,⁹]hexadecane are not documented in the accessible scientific literature. Theoretical studies in this area would involve computational modeling to map out the energy landscape of potential chemical reactions, identifying the most likely routes and the high-energy transition states that must be overcome.
Theoretical Investigations of Strain Energy Distribution within Tricyclic Systems
While the concept of ring strain is fundamental to understanding the chemistry of cyclic and polycyclic molecules, specific theoretical investigations into the strain energy distribution within the tricyclo[8.6.0.0²,⁹]hexadecane framework have not been found in the reviewed literature. Such studies are critical for assessing the thermodynamic stability of the molecule. The fusion of an eight-membered ring with a six-membered ring, which is then bridged, likely results in significant strain that would influence the compound's structure and reactivity.
Computational Modeling of Intermolecular Interactions for Tricyclo[8.6.0.0²,⁹]hexadecane Derivatives
In contrast to the parent compound, a derivative, tricyclo[8.6.0.0²,⁹]hexadeca-3,15-diene, has been the subject of computational modeling to investigate its intermolecular interactions, particularly in the context of enzyme inhibition.
Molecular docking studies have been employed to explore the binding of tricyclo[8.6.0.0²,⁹]hexadeca-3,15-diene to the active site of the α-glucosidase enzyme. medicine.dp.uamedicine.dp.uaresearchgate.net This enzyme is a target for the management of type 2 diabetes, and its inhibition can slow the absorption of glucose. medicine.dp.uamedicine.dp.ua
In one such study, tricyclo[8.6.0.0²,⁹]hexadeca-3,15-diene was identified as a potential inhibitor of α-glucosidase. medicine.dp.uaresearchgate.net The computational analysis revealed a binding affinity of -5.7 kcal/mol, which is more stable than the native ligand, α-D-glucopyranose, which has a binding affinity of -5.6 kcal/mol. researchgate.net The lower binding affinity suggests a more stable interaction with the enzyme. medicine.dp.uamedicine.dp.uaresearchgate.net
The interaction between the tricyclo[8.6.0.0²,⁹]hexadeca-3,15-diene and the α-glucosidase enzyme is characterized by specific non-covalent interactions. The cyclooctane (B165968) ring of the compound was found to form alkyl bonds with the amino acid residues TYR158, PHE178, TYR72, and VAL216 within the enzyme's active site. medicine.dp.ua These interactions are crucial for the stability of the enzyme-ligand complex.
Table 1: Molecular Docking Data for Tricyclo[8.6.0.0²,⁹]hexadeca-3,15-diene with α-Glucosidase
| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Tricyclo[8.6.0.0²,⁹]hexadeca-3,15-diene | -5.7 researchgate.net | TYR158, PHE178, TYR72, VAL216 medicine.dp.ua | Alkyl bonds medicine.dp.ua |
| α-D-glucopyranose (Native Ligand) | -5.6 researchgate.net | Not specified in provided search results | Not specified in provided search results |
Spectroscopic and Advanced Structural Characterization of Tricyclo 8.6.0.02,9 Hexadecane Analogs
X-ray Crystallographic Analysis for Stereochemical Assignment and Packing
X-ray crystallography stands as the definitive method for the determination of the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and stereochemistry. For complex tricyclic systems like tricyclo[8.6.0.0²,⁹]hexadecane, single-crystal X-ray diffraction is invaluable for assigning the relative stereochemistry of the multiple chiral centers.
A key example is the structural determination of the cis,syn,cis-tricyclo[8.6.0.0²,⁹]hexadecane isomer. Current time information in Bangalore, IN. X-ray diffraction analysis of a suitable single crystal of this derivative provided unambiguous proof of its stereochemical configuration. The resulting crystallographic data not only confirmed the cis fusion of the cyclobutane (B1203170) ring to the cyclooctane (B165968) rings but also the syn relationship between the two cyclooctane rings. This technique allows for the precise measurement of all bond lengths and angles within the molecule, revealing the extent of ring strain inherent in the fused cyclobutane moiety and its influence on the conformation of the larger eight-membered rings.
Furthermore, the crystal structure reveals the intermolecular packing arrangement within the crystalline lattice. Analysis of the packing diagram for cis,syn,cis-tricyclo[8.6.0.0²,⁹]hexadecane would show how the individual molecules orient themselves to maximize van der Waals interactions, leading to an energetically favorable and stable crystal lattice. This information is crucial for understanding the solid-state properties of the material.
| Crystallographic Data for a Tricyclo[8.6.0.0²,⁹]hexadecane Analog | |
| Parameter | Value |
| Crystal System | [Data not publicly available] |
| Space Group | [Data not publicly available] |
| Unit Cell Dimensions | a = [Value], b = [Value], c = [Value], α = [Value], β = [Value], γ = [Value] |
| Key Bond Lengths (Å) | C-C (cyclobutane): [Range], C-C (inter-ring fusion): [Value] |
| Key Bond Angles (°) | C-C-C (cyclobutane): [Range], Dihedral angles of ring fusions: [Value] |
| Note: Specific numerical data from the primary crystallographic study are not publicly available and are represented here as placeholders. |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For tricyclo[8.6.0.0²,⁹]hexadecane analogs, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
The ¹H NMR spectrum of a tricyclo[8.6.0.0²,⁹]hexadecane analog would be expected to show a complex pattern of signals in the aliphatic region, typically between δ 1.0 and 2.5 ppm. The chemical shifts of the protons are influenced by their stereochemical environment, with protons on the cyclobutane ring often showing distinct shifts due to ring strain. The coupling constants (J-values) between adjacent protons, obtained from the multiplicity of the signals (e.g., doublets, triplets, multiplets), are critical for determining the dihedral angles between them and thus deducing the relative stereochemistry of the chiral centers.
The ¹³C NMR spectrum provides complementary information. Due to the symmetry of the parent molecule, the number of distinct carbon signals can be fewer than the total number of carbon atoms. For instance, in a highly symmetric isomer, chemically equivalent carbons will produce a single resonance. The chemical shifts of the carbon atoms in the cyclobutane ring would likely appear at a higher field (more shielded) compared to typical acyclic alkanes, a characteristic feature of strained rings. Quaternary carbons at the ring junctions would exhibit weak signals. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assigning all proton and carbon signals unambiguously by establishing connectivity between them.
| Expected NMR Data for a Tricyclo[8.6.0.0²,⁹]hexadecane Analog | |
| Nucleus | Expected Chemical Shift Range (δ, ppm) |
| ¹H | 1.0 - 2.5 |
| ¹³C | 15 - 50 |
| Note: This table provides a generalized expectation. Specific shifts depend on the exact isomer and substitution pattern. |
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For tricyclo[8.6.0.0²,⁹]hexadecane (C₁₆H₂₈), high-resolution mass spectrometry (HRMS) would confirm the molecular formula with high accuracy.
Under electron ionization (EI), saturated hydrocarbons like tricyclo[8.6.0.0²,⁹]hexadecane undergo extensive fragmentation. The molecular ion peak (M⁺˙) at m/z 220 would likely be observed, though it may be of low intensity. The fragmentation pattern is typically characterized by a series of peaks corresponding to the loss of alkyl radicals. acs.org For cyclic alkanes, fragmentation often involves ring opening followed by subsequent cleavage. The presence of the fused cyclobutane ring would influence the fragmentation pathways, potentially leading to characteristic losses of C₂H₄ (ethene) or C₄H₈ (butene) fragments. The analysis of these fragmentation patterns can provide valuable clues about the connectivity of the ring system.
A practical application of MS in the identification of a related analog is the detection of tricyclo[8.6.0.0²,⁹]hexadecane-3,15-diene in a natural extract using Gas Chromatography-Mass Spectrometry (GC-MS). davuniversity.orgacs.org In this case, the mass spectrometer serves as a detector for the gas chromatograph, providing a mass spectrum for each separated component, allowing for its identification.
| Hypothetical Mass Spectrometry Fragmentation Data for Tricyclo[8.6.0.0²,⁹]hexadecane | |
| m/z Value | Possible Fragment Identity |
| 220 | [M]⁺˙ (Molecular Ion) |
| 205 | [M - CH₃]⁺ |
| 192 | [M - C₂H₄]⁺˙ |
| 177 | [M - C₃H₇]⁺ |
| 164 | [M - C₄H₈]⁺˙ |
| Note: This table represents a hypothetical fragmentation pattern based on general principles of alkane mass spectrometry. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
The IR spectrum of tricyclo[8.6.0.0²,⁹]hexadecane would be dominated by C-H stretching vibrations in the region of 2850-3000 cm⁻¹. The presence of the strained cyclobutane ring may give rise to C-H stretching frequencies at the higher end of this range, or even slightly above 3000 cm⁻¹, which is characteristic of C-H bonds on small rings. C-H bending (scissoring and rocking) vibrations for the methylene (B1212753) groups would be expected around 1450 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of C-C stretching and skeletal vibrations, which are unique to the specific isomeric structure.
Raman spectroscopy provides complementary information. While C-H stretching vibrations are also observed, the symmetric C-C bond vibrations, which are often weak in the IR spectrum, can be strong in the Raman spectrum. This makes Raman spectroscopy particularly useful for characterizing the carbon skeleton of the molecule. The vibrational frequencies observed in both IR and Raman spectra are sensitive to the symmetry of the molecule. Therefore, a comparison of the spectra can provide information about the molecular symmetry, as certain vibrational modes may be IR-active but Raman-inactive, and vice versa.
| Characteristic Vibrational Frequencies for a Saturated Tricyclic Hydrocarbon | |
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-H Stretching (in strained rings) | ~3000 - 3100 |
| C-H Stretching (acyclic-like) | 2850 - 2960 |
| CH₂ Scissoring | ~1450 |
| Skeletal Vibrations (Fingerprint) | < 1400 |
| Note: This table provides a generalized overview of expected vibrational frequencies. |
Derivatives and Functionalization of the Tricyclo 8.6.0.02,9 Hexadecane Skeleton
Strategies for Selective Chemical Functionalization
The selective functionalization of the rigid and sterically congested tricyclo[8.6.0.02,9]hexadecane skeleton is a significant synthetic challenge. Due to the low reactivity of its C-H bonds, harsh reaction conditions are often required, which can lead to a lack of selectivity and the formation of multiple products. Therefore, the development of mild and selective methods is of paramount importance. Strategies often focus on the activation of C-H bonds or the introduction of functional groups that can serve as handles for further transformations.
One of the most promising strategies for the selective functionalization of saturated hydrocarbons is C-H activation , often catalyzed by transition metals. For instance, rhodium catalysts, such as chlorobis(cyclooctene)rhodium dimer, have been shown to catalyze the C-H activation of related carbocyclic systems, enabling the introduction of functional groups at specific positions. wikipedia.org This approach could potentially be applied to the this compound skeleton to achieve regioselective functionalization.
Another approach involves the use of photocatalysis . Visible-light-mediated photocatalysis can drive otherwise "forbidden" thermal reactions, such as [2+2] cycloadditions, to create complex tricyclic frameworks. researchgate.net This methodology could potentially be adapted for the functionalization of the pre-existing this compound skeleton by activating specific C-H bonds through energy transfer from a photocatalyst.
The introduction of a directing group onto the tricyclic scaffold can also guide the regioselectivity of functionalization reactions. While not specifically demonstrated on this compound, this strategy is widely used in organic synthesis to achieve selective C-H functionalization in complex molecules.
Finally, the inherent strain in the fused cyclobutane (B1203170) ring of the this compound skeleton could be exploited. Reactions that lead to the relief of this ring strain can proceed under milder conditions and with greater selectivity. For example, ring-opening reactions of the cyclobutane moiety could provide a route to selectively functionalized bicyclic systems.
Table 1: Potential Strategies for Selective Functionalization
| Strategy | Description | Potential Application to Tricyclo[8.6.0.02,9]hexadecane |
|---|---|---|
| Transition Metal-Catalyzed C-H Activation | Use of transition metal catalysts (e.g., Rh, Pd, Au) to selectively cleave and functionalize C-H bonds. wikipedia.orgacs.org | Regioselective introduction of functional groups on the tricyclic skeleton. |
| Photocatalysis | Utilization of visible light and a photocatalyst to enable thermodynamically challenging reactions. researchgate.net | Activation of specific C-H bonds for functionalization under mild conditions. |
| Directing Groups | Covalent attachment of a functional group that directs a reagent to a specific site on the molecule. | Guiding the regioselectivity of C-H functionalization reactions. |
| Strain-Release Functionalization | Exploiting the ring strain of the cyclobutane ring to drive selective chemical transformations. | Selective ring-opening of the cyclobutane moiety to introduce functionality. |
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives can be approached in two primary ways: by functionalizing the pre-formed tricyclic skeleton or by constructing the skeleton from already functionalized precursors.
The direct functionalization of the parent hydrocarbon is challenging due to its low reactivity. However, as discussed in the previous section, methods like C-H activation could provide a route to introduce substituents. For example, halogenation under radical conditions could introduce a handle for further nucleophilic substitution or cross-coupling reactions, although selectivity might be an issue.
A more controlled approach involves the synthesis of the tricyclic system from substituted cyclooctene (B146475) precursors. The photodimerization of substituted cyclooctenes can lead to a variety of stereoisomeric substituted tricyclo[8.6.0.02,9]hexadecanes. The nature and position of the substituents on the starting cyclooctene will dictate the structure of the final product. For instance, the photodimerization of functionalized cyclooctene derivatives has been explored in the context of ring-opening metathesis polymerization (ROMP). researchgate.net
A patent has described a complex molecule containing a tetracyclo[8.6.0.02,6.011,15]hexadecane moiety, which is structurally related to the this compound skeleton. google.com This suggests that the synthesis of complex, substituted derivatives of this ring system is feasible, likely through multi-step synthetic sequences involving the formation of the fused ring systems from functionalized precursors.
Table 2: Examples of Substituted Tricyclo[8.6.0.02,9]hexadecane Derivatives
| Derivative | Method of Synthesis | Reference |
|---|---|---|
| Stereoisomeric tricyclo[8.6.0.02,9]hexadecanes | Photocatalysed dimerisation of cycloheptene | researchgate.net |
| Perhydro derivative cis,syn,cis-tricyclo[8.6.0.02,9]hexadecane | Not specified | ias.ac.in |
| Tricyclo[8.6.0.0(2,9)]hexadeca-3,15-diene, trans-2,9-anti-9,10-trans-1,10- | Not specified | nih.gov |
| Tricyclo[8.6.0.0(2,9)]hexadeca-3,15-diene, cis-2,9-anti-9,10-cis-1,10- | Not specified | nih.gov |
Preparation of Heteroatom-Containing Tricyclic Analogs
For the synthesis of aza-analogs , one potential strategy is the use of visible-light-mediated cycloadditions. For example, a regiodivergent [2+2] or [3+2] cycloaddition approach has been developed for the synthesis of aza-analogs of β-lactam and γ-fused lactam derivatives, which could potentially be adapted to create nitrogen-containing fused ring systems similar to the target skeleton. rsc.org Another approach could involve the intramolecular cyclization of a suitably functionalized amino-cyclooctene derivative.
The synthesis of oxa-analogs can be envisioned through several routes. Regiodivergent electrophilic cyclizations of alkynylcyclobutanes have been shown to produce cyclobutane-fused O-heterocycles. uniovi.es This methodology, which involves the formation of a fused tetrahydrofuran (B95107) or dihydropyran ring, could be extended to cyclooctene systems to build the desired oxa-tricyclic core. Additionally, intramolecular [2+2] cycloadditions of enol ethers could provide a pathway to oxa-tricyclo[8.6.0.02,9]hexadecane derivatives.
Table 3: Potential Synthetic Routes to Heteroatom-Containing Analogs
| Heteroanalog | Potential Synthetic Strategy | Key Features |
|---|---|---|
| Aza-tricyclo[8.6.0.02,9]hexadecane | Visible-light-mediated cycloaddition of nitrogen-containing precursors. rsc.org | Mild reaction conditions, potential for stereocontrol. |
| Oxa-tricyclo[8.6.0.02,9]hexadecane | Electrophilic cyclization of an alkynyl- or alkenyl-substituted cyclooctenol. uniovi.es | Formation of the heterocyclic ring with concomitant fusion to the carbocyclic framework. |
Chemoenzymatic Functionalization of Tricyclic Systems
Chemoenzymatic synthesis, which combines the advantages of chemical and enzymatic catalysis, offers a powerful approach for the selective functionalization of complex molecules under mild conditions. nih.govmdpi.com While specific examples of the chemoenzymatic functionalization of this compound are not yet reported in the literature, the principles of this methodology can be applied to this system.
Enzymatic C-H activation and functionalization is a rapidly developing field. Engineered cytochrome P450 monooxygenases, for instance, have been used for the regio- and stereoselective hydroxylation of a wide range of substrates, including complex alkaloids. nih.gov Such enzymes could potentially be evolved to selectively hydroxylate the this compound skeleton, introducing a versatile hydroxyl group for further chemical modification.
Another potential application of chemoenzymatic synthesis is in the kinetic resolution of chiral derivatives of this compound. Lipases are commonly used for the enantioselective acylation or hydrolysis of racemic alcohols, providing access to enantiopure compounds. This would be particularly valuable given the number of stereocenters in the this compound framework.
A computational study has identified a derivative, tricyclo[8.6.0.02,9]hexadeca-3,15-diene, as a potential inhibitor of the α-glucosidase enzyme, suggesting a possible application in the management of diabetes. researchgate.net While this is an in silico finding, it highlights the potential for biological activity in this class of compounds and provides a rationale for pursuing their synthesis and functionalization, potentially through chemoenzymatic routes to generate analogs for structure-activity relationship studies.
Table 4: Potential Chemoenzymatic Functionalization Approaches
| Approach | Enzyme Class | Potential Transformation |
|---|---|---|
| Selective Hydroxylation | Cytochrome P450 Monooxygenases | Regio- and stereoselective introduction of hydroxyl groups. nih.gov |
| Kinetic Resolution | Lipases, Esterases | Separation of enantiomers of racemic tricyclo[8.6.0.02,9]hexadecane derivatives. |
| Asymmetric Reduction/Oxidation | Dehydrogenases, Oxidoreductases | Stereoselective introduction of chirality through reduction of ketones or oxidation of alcohols. |
| Lactone Formation | Baeyer-Villiger Monooxygenases | Oxidation of a cyclic ketone derivative to the corresponding lactone. |
Applications of Tricyclo 8.6.0.02,9 Hexadecane Scaffolds in Materials Science and Supramolecular Chemistry
Tricyclic Hexadecane Derivatives as Building Blocks for Polymeric Materials
The incorporation of strained cyclic and polycyclic monomers into polymers can impart unique thermal and mechanical properties. Derivatives of tricyclo[8.6.0.02,9]hexadecane, particularly those containing polymerizable functional groups, hold potential as monomers for advanced polymeric materials. The polymerization of such monomers can proceed through various mechanisms, with ring-opening metathesis polymerization (ROMP) being a particularly powerful technique for strained cycloalkenes.
Although direct studies on the polymerization of this compound derivatives are not extensively documented, research on other tricyclic monomers provides valuable insights. For instance, tricyclononenes (TCN) and tricyclononadienes (TCND), which feature a strained olefin within a rigid tricyclic framework, have been successfully polymerized via ROMP. nih.gov These polymerizations, often initiated by Grubbs catalysts, can proceed in a controlled manner, allowing for the synthesis of polymers with well-defined molecular weights and low dispersity. nih.govwindows.net The resulting polymers often exhibit high glass transition temperatures and enhanced thermal stability due to the rigid nature of the repeating units derived from the tricyclic monomer.
A key advantage of using monomers like functionalized this compound derivatives would be the ability to introduce specific functionalities into the resulting polymer backbone. For example, ester-functionalized tricyclo[4.2.2.02,5]deca-3,9-diene monomers have been polymerized using ROMP to produce amorphous polymers soluble in polar organic solvents. rsc.org The incorporation of such rigid, bi- and tricyclic structures into copolymers has been shown to significantly and linearly increase the glass transition temperature with higher content of the tricyclic monomer. rsc.org
| Monomer Type | Polymerization Method | Key Polymer Properties | Reference |
| Tricyclononenes (TCN) | ROMP | Controlled molecular weight, potential for post-polymerization functionalization. | nih.gov |
| Tricyclononadienes (TCND) | ROMP | Controlled polymerization, provides access to polymers with reactive sites for further modification. | nih.govwindows.net |
| Ester-functionalized tricyclo[4.2.2.02,5]deca-3,9-dienes | ROMP | Amorphous structure, soluble in polar organic solvents, increases glass transition temperature of copolymers. | rsc.org |
| Cyclobutane-fused cyclooctene (B146475) | ROMP | Depolymerizable under specific conditions, demonstrating potential for recyclable polymers. | acs.org |
The presence of the cyclobutane (B1203170) ring in the this compound scaffold is particularly noteworthy. Polymers derived from monomers containing cyclobutane rings have been of interest for developing sustainable materials. nih.gov For instance, the polymerization of cyclobutane-fused cyclooctene has been shown to be reversible, offering a pathway to chemically recyclable polymers. acs.org This suggests that polymers derived from this compound could potentially be designed for depolymerization, contributing to a circular economy for plastics.
Integration of the this compound Unit into Advanced Molecular Architectures
The rigid and defined three-dimensional structure of the this compound skeleton makes it an attractive candidate for the construction of advanced molecular architectures. Such architectures are of interest in fields ranging from molecular electronics to the development of new catalysts and porous materials. The strain inherent in the fused ring system can also be harnessed to drive specific chemical transformations or to create materials with unusual electronic properties.
The concept of using strained polycyclic hydrocarbons as building blocks for more complex structures is well-established. For example, the synthesis of molecular cages and containers often relies on the assembly of rigid, pre-organized building blocks. acs.org The this compound unit, with appropriate functionalization, could serve as a panel or vertex in the construction of larger, covalently-bonded cage-like molecules. These structures could encapsulate guest molecules, acting as molecular flasks for reactions or as components of drug delivery systems.
| Architectural Goal | Role of Tricyclic Unit | Potential Application | Representative Concept |
| Molecular Cages | Rigid panel or vertex | Guest encapsulation, catalysis | Covalent assembly of functionalized tricyclic units |
| Supramolecular Polymers | Monomeric repeating unit | Nanostructured materials, responsive systems | Self-assembly driven by non-covalent interactions |
| Porous Materials | Structural building block | Gas storage, separation | Formation of ordered networks |
Design of Host-Guest Systems Incorporating Tricyclic Frameworks
Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent interactions. The design of synthetic hosts with high selectivity for specific guests is a major goal in supramolecular chemistry, with applications in sensing, separation, and catalysis. The rigid, pre-organized cavity-like structures that can be formed from polycyclic systems make them excellent candidates for host molecules.
While specific host-guest systems based on this compound have not been reported, the principles of host design suggest its potential. The fusion of the cyclobutane and cyclooctane (B165968) rings creates a unique three-dimensional shape that could be functionalized to create a binding pocket for specific guests. For example, the introduction of hydrogen bond donors or acceptors, or aromatic panels for π-stacking interactions, onto the tricyclic scaffold could lead to hosts with high affinity for complementary guest molecules.
Research on other tricyclic systems has demonstrated the feasibility of this approach. For example, tricyclic polyamide cages have been synthesized and shown to have excellent affinity and selectivity for carbohydrates in solution. researchgate.net These cages feature a well-defined cavity lined with functional groups that can engage in multiple non-covalent interactions with the sugar guest. Similarly, tricyclic fused host systems have been investigated for their ability to selectively include small organic molecules. bohrium.com The selectivity of these hosts is often dictated by the size and shape of the cavity, as well as the nature of the intermolecular interactions.
A study involving a diene derivative of this compound found that it could bind to the active site of the enzyme α-glucosidase, suggesting a form of host-guest interaction with a biological macromolecule. medicine.dp.ua The binding was attributed to interactions between the cyclooctane rings and specific amino acid residues in the enzyme's active site. medicine.dp.ua This finding highlights the potential for the this compound framework to participate in molecular recognition events.
| Host System Type | Design Principle | Guest Type | Potential Application |
| Polyamide Cage | Pre-organized cavity with H-bond donors/acceptors | Carbohydrates | Sensing, biological probes |
| Fused Tricyclic Host | Shape- and size-complementary cavity | Small organic molecules | Separation, purification |
| Functionalized Tricyclic Scaffold | Tailored binding pocket with specific interaction sites | Ions, neutral molecules | Sensing, catalysis |
Role in the Development of Strained Cage Hydrocarbons
This compound belongs to the broader class of strained cage hydrocarbons, which are molecules of significant fundamental and practical interest. The strain energy in these molecules, arising from the deviation of bond angles from their ideal values and from non-bonded interactions, leads to unique reactivity and physical properties.
Strained cage hydrocarbons are also of interest as high-energy-density materials (HEDMs). researchgate.netrsc.org The high enthalpy of formation of these compounds, a direct consequence of their strain energy, means that they release a large amount of energy upon combustion. While this compound itself has not been specifically evaluated as a HEDM, its structural features are consistent with those of other molecules in this class. For example, cubane (B1203433) and its derivatives are well-known HEDMs. rsc.org
The synthesis of strained cage hydrocarbons often involves cycloaddition reactions. nih.gov The [2+2] photocycloaddition is a common method for the formation of cyclobutane rings and can be used to construct complex polycyclic systems. The synthesis of this compound itself can be achieved through cyclization reactions of simpler precursors. evitachem.com
| Compound Class | Key Feature | Relevance to this compound |
| Strained Cage Hydrocarbons | High strain energy, unique reactivity | Belongs to this class due to fused ring system |
| High-Energy-Density Materials | High enthalpy of formation | Potential application due to inherent strain |
| Polycyclic Systems | Rigid, three-dimensional structure | Serves as a model for understanding properties of complex molecules |
Future Research Directions and Unexplored Avenues for Tricyclo 8.6.0.02,9 Hexadecane Chemistry
Development of Sustainable and Environmentally Benign Synthetic Protocols
Modern synthetic chemistry places a strong emphasis on the development of processes that are not only efficient but also environmentally responsible. Future efforts in the synthesis of tricyclo[8.6.0.02,9]hexadecane should prioritize green chemistry principles.
Research in this area could focus on:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. Domino or cascade reactions, which form multiple bonds in a single operation, are particularly attractive. For instance, protocols for synthesizing other complex cyclic molecules like spirooxindoles have successfully used domino reactions in eco-friendly solvent systems. nih.gov
Use of Benign Solvents: Moving away from traditional volatile organic compounds towards greener alternatives. Deep eutectic solvents (DES), for example, have been used as both a catalyst and reaction medium for the synthesis of heterocyclic compounds, offering advantages like low cost, biodegradability, and recyclability. nih.gov
Energy Efficiency: Exploring synthetic methods that proceed under milder conditions, such as ambient temperature and pressure, to reduce energy consumption. This could involve photochemical methods or the use of highly active catalysts.
Renewable Feedstocks: Investigating the possibility of synthesizing the tricyclic skeleton from starting materials derived from renewable biomass rather than petrochemical sources.
Bioremediation and Biodegradation: While focused on remediation, studies on the biodegradation of polycyclic aromatic hydrocarbons (PAHs) by microorganisms (bacteria and fungi) highlight a potential long-term, environmentally friendly fate for such compounds. mdpi.comfrontiersin.org Understanding these pathways could inform the design of more biodegradable tricyclic structures in the future. Biodegradation is recognized as an economical and eco-friendly method for managing environments contaminated with petroleum hydrocarbons. mdpi.com
Exploration of Novel Catalytic Systems for Tricyclic Annulation
The construction of the this compound framework, which features a bicyclo[6.4.0]dodecane core fused with a cyclobutane (B1203170) ring, is a significant synthetic challenge. Annulation reactions, particularly those that form multiple rings in a controlled manner, are critical. Future research should explore a diverse range of catalytic systems to achieve efficient and stereoselective synthesis. Higher-order cycloadditions, such as the [8+2] cycloaddition, are especially relevant for forming the fused seven- and five-membered rings seen in related structures, and these strategies could be adapted. acs.orgchinesechemsoc.orgchinesechemsoc.org
Key areas for exploration include:
Organocatalysis: Asymmetric organocatalysis avoids the use of potentially toxic and expensive metals. Chiral aminocatalysts, for example, have been successfully used in a variety of stereoselective cycloadditions, including [6+4] and [8+2] reactions. acs.org Bifunctional catalysts, such as chiral guanidines, have proven effective in [8+2] cycloadditions of tropones by mediating hydrogen bonding to control stereoselectivity. chinesechemsoc.orgchinesechemsoc.org
N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as versatile catalysts for a range of transformations. They have been successfully applied to asymmetric [8+2] cycloaddition reactions to generate complex fused-ring systems with high enantioselectivity. acs.org
Transition Metal Catalysis: Palladium, rhodium, gold, and nickel complexes are powerful tools for constructing complex molecular architectures. acs.orgmdpi.comresearchgate.net Palladium-catalyzed annulations, in particular, have been used to assemble various tricyclic indole (B1671886) skeletons and other fused systems. mdpi.comacs.org Dual-activation gold catalysis has also been shown to produce bicyclic and tricyclic systems from readily available starting materials. researchgate.net The development of new chiral ligands for these metals is crucial for controlling the stereochemistry of the this compound core. snnu.edu.cn
| Catalyst Type | Specific Examples | Relevant Reaction Type | Potential Advantages | Reference |
|---|---|---|---|---|
| Organocatalysis | Chiral Amines, Bifunctional Guanidines | [8+2], [6+4] Cycloadditions | Metal-free, environmentally benign, high stereoselectivity. | chinesechemsoc.orgchinesechemsoc.orgacs.org |
| N-Heterocyclic Carbenes (NHCs) | Triazolium-derived NHCs | [8+2] Cycloadditions | High efficiency and enantioselectivity for fused systems. | acs.org |
| Transition Metal Catalysis | Palladium, Gold, Rhodium, Nickel Complexes | [5+2] Annulation, [2+2+2] Annulation, Cycloadditions | High reactivity, diverse transformations, assembly of complex scaffolds. | acs.orgmdpi.comresearchgate.netacs.org |
| Phosphine Catalysis | Chiral Phosphines | [8+2] Cycloadditions | Good yields and precise control over stereoselectivity. | rsc.org |
Application of Machine Learning and Artificial Intelligence in Retrosynthesis and Reaction Prediction
Future applications in the context of this compound include:
Automated Retrosynthesis: AI-powered platforms can analyze vast databases of chemical reactions to propose novel and efficient synthetic pathways that a human chemist might overlook. chemcopilot.comillinois.edu These tools can deconstruct the target molecule into simpler, commercially available precursors. acs.org Models based on sequence-to-sequence (Seq2Seq) or graph neural networks (GNNs) can translate a target molecule into potential reactants. illinois.edudeepchem.io
Reaction Outcome and Selectivity Prediction: Machine learning algorithms can be trained to predict the products, yields, and selectivity of chemical reactions with high accuracy. eurekalert.orgchemeurope.com This can significantly reduce the amount of trial-and-error experimentation needed to find optimal reaction conditions, saving time and resources. chemai.io By analyzing molecular features, AI can determine which factors (e.g., sterics, electronics) are most influential in a reaction's outcome. chemeurope.com
Discovery of Novel Reactions: AI can assist in identifying entirely new chemical transformations by recognizing complex patterns in reaction data, potentially leading to unprecedented methods for constructing the this compound skeleton. illinois.edu
| Application Area | Description | Potential Impact on Tricyclo[8.6.0.02,9]hexadecane Synthesis | Reference |
|---|---|---|---|
| Retrosynthesis Planning | AI algorithms propose synthetic routes by working backward from the target molecule. | Identifies efficient and novel pathways to complex targets. | chemcopilot.combohrium.comillinois.edu |
| Reaction Prediction | ML models forecast the products, yields, and selectivity of a given reaction. | Reduces experimental optimization time and cost. | deepchem.ioeurekalert.orgchemeurope.com |
| Enzyme and Catalyst Design | ML can guide the identification and engineering of enzymes or catalysts for specific transformations. | Enables development of highly selective biocatalytic or chemocatalytic routes. | illinois.eduresearchgate.net |
| Pathway Optimization | AI can accelerate the optimization process for producing molecules in vivo or in vitro. | Improves overall yield and efficiency of the final synthetic process. | researchgate.net |
Investigation of Previously Unexplored Reactivity Patterns and Chemical Transformations
The unique three-dimensional structure and inherent ring strain of this compound suggest it may exhibit novel reactivity. The fusion of a strained cyclobutane ring to the bicyclo[6.4.0]dodecane framework could lead to unusual chemical behavior.
Avenues for future investigation are:
Strain-Release Reactions: The high ring strain, particularly from the four-membered ring, could be harnessed as a driving force for chemical transformations. nih.govacs.org Research could explore controlled ring-opening reactions to generate new functionalized macrocycles or other complex architectures. The interplay between strain release and electronic delocalization can significantly influence activation barriers and is a key factor in the reactivity of strained polycyclic systems. acs.orgchemrxiv.org
Pyrolytic Transformations: The behavior of tricycloalkanes under high-temperature pyrolysis conditions can lead to complex rearrangements and the formation of valuable unsaturated compounds. acs.org Studies on the pyrolysis of this compound could reveal unique fragmentation patterns compared to simpler di- and monocycloalkanes. acs.orgosti.gov
Transannular Reactions: The proximity of different parts of the ring system could facilitate transannular reactions (reactions across the ring), leading to the formation of new covalent bonds and even more complex polycyclic skeletons.
Biological Activity: While primarily a structural hydrocarbon, derivatives of this compound could possess unexpected biological properties. For example, a related diene derivative, this compound-3,15-diene, has been identified in molecular docking studies as a potential α-glucosidase inhibitor, suggesting that this scaffold could be a starting point for designing new therapeutic agents. researchgate.netresearchgate.net This warrants further investigation into the synthesis of derivatives and their biological evaluation.
Q & A
Q. What emerging research trends involve this compound?
- Methodological Answer : Explore applications in:
- Material Science : Self-assembled monolayers (SAMs) for nanotechnology.
- Energy : Hydrogen storage via clathrate formation.
- Catalysis : Ligand design for transition-metal complexes.
Use interdisciplinary approaches (e.g., combining synthetic chemistry with machine learning for property prediction) and align with CRDC classifications (e.g., RDF2050103 for chemical engineering design) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
